5-Formylbenzofuran-2-carbonitrile
Overview
Description
5-Formylbenzofuran-2-carbonitrile is an aromatic heterocyclic compound with the molecular formula C10H5NO2. It is characterized by a benzofuran ring substituted with a formyl group at the 5-position and a cyano group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylbenzofuran-2-carbonitrile typically involves the formylation of benzofuran derivatives. One common method includes the Vilsmeier-Haack reaction, where benzofuran is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Vilsmeier-Haack reaction and similar formylation reactions suggests that these methods could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 5-Formylbenzofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Carboxybenzofuran-2-carbonitrile.
Reduction: 5-Hydroxymethylbenzofuran-2-carbonitrile.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formylbenzofuran-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Formylbenzofuran-2-carbonitrile and its derivatives is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific structure and functional groups. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
2-Formylbenzofuran-5-carbonitrile: Similar structure but with different substitution pattern.
5-Formylbenzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
Uniqueness: 5-Formylbenzofuran-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of formyl and cyano groups makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-formyl-1-benzofuran-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIBCRETBRQRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=C(O2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258154-58-3 | |
Record name | 5-formylbenzofuran-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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